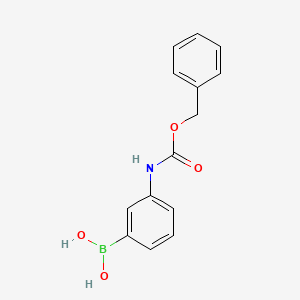

(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid

CAS No.: 276669-75-1

Cat. No.: VC20451484

Molecular Formula: C14H14BNO4

Molecular Weight: 271.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 276669-75-1 |

|---|---|

| Molecular Formula | C14H14BNO4 |

| Molecular Weight | 271.08 g/mol |

| IUPAC Name | [3-(phenylmethoxycarbonylamino)phenyl]boronic acid |

| Standard InChI | InChI=1S/C14H14BNO4/c17-14(20-10-11-5-2-1-3-6-11)16-13-8-4-7-12(9-13)15(18)19/h1-9,18-19H,10H2,(H,16,17) |

| Standard InChI Key | AJTRWBVITPPCGD-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(3-(((Benzyloxy)carbonyl)amino)phenyl)boronic acid belongs to the organoboron compound family, distinguished by a phenyl ring substituted with both a boronic acid (-B(OH)₂) group and a benzyloxycarbonyl (Cbz)-protected amine. The Smiles notation B(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)(O)O succinctly captures its connectivity . The boronic acid moiety facilitates covalent interactions with diols and transition metals, while the Cbz group provides steric protection for the amine during synthetic sequences.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 276669-75-1 |

| Molecular Formula | C₁₄H₁₄BNO₄ |

| Molecular Weight | 271.08 g/mol |

| Purity | 98% |

| Smiles Code | B(C1=CC(=CC=C1)NC(=O)OCC2=CC=CC=C2)(O)O |

Synthetic Applications

Peptide and Polymer Modification

The Cbz-protected amine allows selective deprotection under hydrogenolytic conditions, making this compound valuable for iterative peptide coupling. Additionally, boronic acids are employed in dynamic covalent chemistry for constructing stimuli-responsive polymers. The dual functionality of this compound suggests potential in creating self-healing materials or boronate ester-based drug delivery systems.

| SKU | Pack Size | Availability |

|---|---|---|

| R6261449-1g | 1g | In Stock (Shanghai/CA) |

| R6261449-5g | 5g | In Stock (Shanghai/CA) |

| R6261449-10g | 10g | In Stock (Shanghai/CA) |

| R6261449-25g | 25g | In Stock (Shanghai/CA) |

| R6261449-100g | 100g | In Stock (Shanghai/CA) |

Research Gaps and Future Directions

Despite its commercial availability, peer-reviewed studies on this specific compound are sparse. Future investigations could explore:

-

Catalytic Efficiency: Comparative kinetics in Suzuki–Miyaura reactions relative to fluorinated analogs.

-

Biological Activity: Screening for protease inhibition or antimicrobial properties, as seen in structurally related boronic acids.

-

Material Science: Incorporation into covalent organic frameworks (COFs) for gas storage or catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume